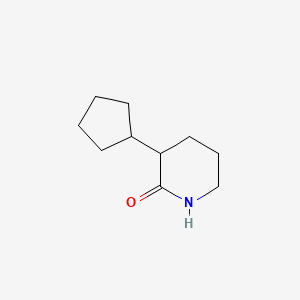

3-Cyclopentylpiperidin-2-one

Description

Contextualization within Piperidinone and Cyclic Amide Chemistry

Piperidin-2-ones, also known as δ-valerolactams, are six-membered cyclic amides that form the core of numerous biologically active compounds and are pivotal intermediates in organic synthesis. nih.govarkat-usa.org The piperidine (B6355638) ring is a prevalent scaffold in many pharmaceuticals and natural products, and its oxidized counterpart, the piperidinone ring, offers a versatile platform for chemical modification. nih.govajchem-a.com The presence of the amide group within the ring introduces unique stereoelectronic properties, influencing the molecule's conformation and reactivity.

The chemistry of cyclic amides, or lactams, is a cornerstone of modern organic and medicinal chemistry. Their importance is underscored by their presence in a wide array of therapeutic agents, including antibiotics, antitumor agents, and central nervous system drugs. arkat-usa.org The reactivity of the lactam moiety, particularly the susceptibility of the α-carbon to deprotonation and subsequent functionalization, allows for the introduction of diverse substituents, thereby enabling the fine-tuning of a molecule's biological activity. researchgate.net

Overview of Research Significance and Academic Trajectory

While direct and extensive research focusing solely on 3-Cyclopentylpiperidin-2-one is not widely documented in publicly available literature, the academic trajectory of closely related 3-substituted piperidin-2-ones highlights their significance. These compounds are frequently explored as key building blocks in the synthesis of more complex molecular architectures with potential therapeutic applications. researchgate.netresearchgate.net

The research interest in 3-substituted piperidinones stems from their utility in creating stereochemically rich structures. The substituent at the 3-position can significantly influence the pharmacological profile of the resulting molecule. For instance, various 3-substituted piperidines and piperidinones have been investigated for their activity as enzyme inhibitors, receptor ligands, and antimicrobial agents. ajchem-a.comresearchgate.net The cyclopentyl group in this compound introduces a lipophilic and conformationally restricted substituent, which can be a desirable feature in drug design for enhancing binding affinity and metabolic stability.

Hierarchical Classification and Structural Features Relevant to Research

From a hierarchical classification perspective, this compound falls under the following categories:

Heterocyclic Compounds: It contains a ring structure with atoms of more than one element (carbon and nitrogen).

Lactams (Cyclic Amides): Specifically, it is a δ-lactam, indicating a six-membered ring containing an amide linkage.

Piperidinones: It is a derivative of piperidine containing a carbonyl group at the 2-position.

3-Substituted Piperidinones: The cyclopentyl group at the 3-position is the defining substituent.

The key structural features of this compound that are relevant to its research potential include:

The Piperidin-2-one Ring: This core structure provides a rigid scaffold that can be further functionalized. The amide bond within the ring can participate in hydrogen bonding, a crucial interaction in many biological systems.

The Cyclopentyl Substituent: This non-polar, alicyclic group at the 3-position increases the lipophilicity of the molecule. Its size and conformational flexibility can play a significant role in how the molecule interacts with biological targets.

Chirality: The carbon atom at the 3-position is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often a critical aspect of research in this area, as different enantiomers can exhibit distinct biological activities. researchgate.net

The synthesis of 3-substituted piperidin-2-ones can be achieved through various methods, including the cyclization of amino esters and the α-alkylation of piperidin-2-one itself. A general approach involves the α-alkylation of an appropriate ester followed by the reduction of a precursor group (like an azide) and subsequent ring closure. arkat-usa.org The yields for such reactions can vary depending on the specific substrates and conditions used.

Table 1: Representative Synthetic Approaches to 3-Substituted Piperidin-2-ones

| Starting Material | Reagents | Product | Representative Yield (%) |

| Phenylacetate Ester | 1. LHMDS 2. 3-Azidopropyl trifluoromethanesulfonate (B1224126) 3. H₂, Pd/C | 3-Phenylpiperidin-2-one | ~60% arkat-usa.org |

| Piperidin-2-one | 1. LDA 2. Cyclopentyl bromide | This compound | (Not specifically reported, but analogous alkylations are common) |

| L-Ornithine | 1. Diazotization 2. Rh(II)-catalyzed reactions | Various 3-substituted piperidin-2-ones | High yields reported for subsequent reactions researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

660407-17-0 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3-cyclopentylpiperidin-2-one |

InChI |

InChI=1S/C10H17NO/c12-10-9(6-3-7-11-10)8-4-1-2-5-8/h8-9H,1-7H2,(H,11,12) |

InChI Key |

DPUSSHZYAUIWGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CCCNC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Reaction Design

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For 3-Cyclopentylpiperidin-2-one, two primary disconnections are considered, revealing plausible forward synthetic pathways.

Disconnection A: C3-Cyclopentyl Bond This disconnection breaks the bond between the piperidinone ring and the cyclopentyl group. This suggests a forward synthesis involving the alkylation of a piperidin-2-one enolate or a related equivalent with a cyclopentyl halide or triflate. This approach is advantageous as it allows for the late-stage introduction of the cyclopentyl group onto a pre-formed piperidinone core.

Disconnection B: C-N and C-C Bond Formations (Ring-Closing Strategies) This strategy involves breaking the bonds of the piperidinone ring itself. A common approach is to disconnect the N1-C6 amide bond and the C2-C3 bond. This leads back to a linear amino ester precursor, which can be formed from a Michael addition of an amine to an α,β-unsaturated ester, followed by intramolecular cyclization. Another possibility is disconnecting the N1-C2 and C3-C4 bonds, suggesting a route involving the condensation of a 3-cyclopentyl substituted dicarbonyl compound with ammonia (B1221849) or an ammonia equivalent.

Classical and Modern Approaches to Piperidinone Ring Formation

The construction of the piperidinone ring is a cornerstone of many synthetic strategies. Both classical and modern methods offer versatile solutions for assembling this key heterocyclic scaffold.

The formation of the six-membered lactam ring can be accomplished through various cyclization reactions. These methods typically involve the formation of an amide bond within an acyclic precursor. organic-chemistry.orgnih.gov

A prevalent strategy is the reductive cyclization of γ-cyano esters or γ-nitro esters. For instance, the Michael addition of a nitromethane (B149229) equivalent to an α,β-unsaturated ester bearing a cyclopentyl group at the appropriate position, followed by reduction of the nitro group and subsequent lactamization, can yield the desired product. Another approach involves the cyclization of 5-amino acids or their ester derivatives. arkat-usa.org For example, starting from an ester, α-alkylation with a suitable nitrogen-containing fragment, followed by reduction and ring closure, provides a direct route to 3-substituted piperidin-2-ones. arkat-usa.org

The Petrenko-Kritschenko piperidone synthesis and its variations offer a multicomponent approach where an aldehyde, an amine, and a β-keto ester can be condensed to form a substituted piperidone. wikipedia.org While this typically yields 4-piperidones, modifications can be envisioned to access 2-piperidone (B129406) systems.

| Cyclization Strategy | Precursor Type | Key Transformation(s) | Reference |

| Reductive Cyclization | γ-Nitro Ester | Nitro group reduction, Lactamization | nih.gov |

| Intramolecular Amidation | 5-Amino Ester | Amide bond formation | arkat-usa.org |

| Dieckmann Condensation | N-protected Amino Diester | Intramolecular Claisen condensation | youtube.com |

| Catalytic Hydrogenation | Substituted Pyridin-2-one | Heterocyclic ring reduction | researchgate.net |

An alternative to building the substituted ring from acyclic precursors is the functionalization of a pre-existing piperidinone or dihydropyridinone ring. This approach allows for the introduction of the cyclopentyl group at a later stage of the synthesis. researchgate.net

The most direct method is the α-alkylation of the N-protected piperidin-2-one enolate. youtube.com Treatment of N-Boc-piperidin-2-one with a strong base like lithium diisopropylamide (LDA) generates the corresponding enolate, which can then be reacted with a cyclopentyl electrophile (e.g., cyclopentyl bromide or iodide) to install the substituent at the C3 position. The choice of protecting group on the nitrogen atom is crucial to modulate reactivity and prevent side reactions. nih.gov

Another modern approach involves transition-metal-catalyzed cross-coupling reactions. acs.org For instance, a 3-halo-piperidin-2-one derivative could potentially undergo a Negishi or Suzuki coupling with a cyclopentyl-metal species to form the C-C bond.

| Functionalization Method | Substrate | Reagents | Key Feature | Reference |

| α-Alkylation | N-Boc-piperidin-2-one | LDA, Cyclopentyl bromide | Direct C3-alkylation of enolate | youtube.com |

| Reductive Heck Reaction | Dihydropyridinone | Rh-catalyst, Cyclopentylboronic acid | Forms C3-substituted tetrahydropyridinone | acs.orgnih.gov |

| C-H Functionalization | N-protected Piperidine (B6355638) | Rhodium catalyst, Diazo compound | Indirect route via C-H insertion | nih.gov |

Stereoselective Synthesis of this compound and its Analogues

The C3 position of this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The development of stereoselective synthetic methods to control this stereochemistry is of paramount importance for producing enantiomerically pure compounds.

Achieving stereocontrol in the synthesis of 3-substituted piperidinones can be accomplished through several advanced strategies. nih.govsnnu.edu.cn

Catalytic Asymmetric Synthesis: One of the most elegant approaches is the use of chiral catalysts to induce enantioselectivity. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. acs.orgorganic-chemistry.org This method could be adapted using cyclopentylboronic acid to generate a precursor that, upon oxidation of the enamine moiety, would yield the chiral this compound. Nickel-catalyzed reductive coupling of 3-chloro-δ-lactams with organohalides using chiral ligands has also emerged as a powerful tool for accessing chiral 3-substituted δ-lactams. acs.org

Substrate-Controlled Diastereoselective Synthesis: In this approach, a chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a reaction. For instance, a chiral N-acyl group on the piperidinone ring could direct the approach of an electrophile in an alkylation reaction. Subsequent removal of the auxiliary would furnish the enantioenriched product. Similarly, cyclization of a precursor containing a stereocenter can proceed with high diastereoselectivity. nih.govnih.gov

| Stereoselective Approach | Methodology | Example Catalyst/Auxiliary | Stereochemical Outcome | Reference |

| Enantioselective Catalysis | Asymmetric Reductive Heck | [Rh(cod)Cl]₂ / Chiral Ligand | High enantioselectivity (ee) | acs.orgnih.gov |

| Enantioselective Catalysis | Ni-Catalyzed Reductive Coupling | NiCl₂ / Chiral Bilm Ligand | High enantioselectivity (ee) | acs.org |

| Diastereoselective Synthesis | Substrate Control | Chiral N-Acyl Auxiliary | High diastereoselectivity (dr) | acs.org |

| Bromoaminocyclization | Catalytic Enantioselective Bromocyclization | Amino-thiocarbamate catalyst | Forms chiral bromopiperidines | rsc.org |

When an enantioselective synthesis is not feasible or provides insufficient enantiomeric purity, classical resolution or modern chromatographic techniques can be employed to separate the racemic mixture of this compound. snnu.edu.cn

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a slower-reacting, enantioenriched starting material and a product. For example, kinetic resolution of 2-arylpiperidines has been achieved using a chiral base system like n-BuLi/sparteine, and similar principles could be applied to 3-substituted systems. whiterose.ac.ukrsc.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative method for separating enantiomers. This technique was notably used in a process route for the synthesis of Niraparib, a drug containing a chiral piperidine moiety, highlighting its industrial applicability. snnu.edu.cn

Advanced Spectroscopic and Diffractional Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-Cyclopentylpiperidin-2-one, providing insights into its carbon-hydrogen framework and the connectivity of its atoms.

High-resolution ¹H and ¹³C NMR spectra are fundamental for assigning the chemical environment of each proton and carbon atom in the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms. The carbonyl carbon (C2) of the lactam is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. The carbons of the piperidinone ring (C3, C4, C5, C6) and the cyclopentyl ring will have distinct chemical shifts based on their substitution and local electronic environment.

Predicted ¹H and ¹³C NMR Data for this compound based on related structures like 2-piperidinone and substituted piperidines. nist.govchemicalbook.comresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (C=O) | - | ~175 |

| C3 (CH) | Multiplet | ~45-55 |

| C4 (CH₂) | Multiplet | ~20-30 |

| C5 (CH₂) | Multiplet | ~20-30 |

| C6 (CH₂) | Multiplet, downfield | ~40-50 |

| N-H | Broad singlet | - |

| Cyclopentyl CH | Multiplet | ~40-50 |

| Cyclopentyl CH₂ | Multiplets | ~25-35 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, establishing the connectivity within the piperidinone and cyclopentyl rings. For instance, correlations would be expected between the protons on C3, C4, and C5, as well as within the cyclopentyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the attachment of the cyclopentyl group to the C3 position of the piperidinone ring by observing correlations between the cyclopentyl protons and the C2, C3, and C4 carbons of the piperidinone ring.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of C₁₀H₁₇NO is 167.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 167. Subsequent fragmentation would likely involve the loss of the cyclopentyl group, leading to a significant peak at m/z 98, corresponding to the piperidin-2-one cation. Other characteristic fragmentation pathways for piperidine (B6355638) alkaloids often include the neutral loss of small molecules like water or ethene, which could also be observed. nist.govnih.gov

Predicted Fragmentation Pattern for this compound

| m/z | Proposed Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 98 | [M - C₅H₉]⁺ |

| 84 | [C₅H₁₀N]⁺ |

| 69 | [C₅H₉]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Characterization and Functional Group Insights

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. acs.orgalmerja.compg.edu.pl

For this compound, the most characteristic absorption bands would be associated with the amide functional group of the lactam ring.

N-H Stretch: A prominent absorption band is expected in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration. The exact position and shape of this band can be influenced by hydrogen bonding.

C=O Stretch (Amide I band): A strong, sharp absorption band is anticipated around 1650-1680 cm⁻¹ corresponding to the carbonyl stretching vibration of the six-membered lactam. pg.edu.pl

N-H Bend (Amide II band): An absorption band in the region of 1510-1550 cm⁻¹ is expected for the N-H bending vibration. acs.org

C-H Stretch: Absorption bands corresponding to the C-H stretching of the cyclopentyl and piperidinone rings would be observed in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (sp³) | 2850-3000 |

| C=O Stretch (Amide I) | 1650-1680 |

| N-H Bend (Amide II) | 1510-1550 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique can precisely determine bond lengths, bond angles, and the conformation of the molecule in the solid state. It is anticipated that the piperidinone ring would adopt a chair or a distorted chair conformation. researchgate.net The cyclopentyl substituent could exist in either an axial or equatorial position, and the crystal packing would likely be influenced by intermolecular hydrogen bonding involving the amide N-H and carbonyl oxygen.

Complementary Spectroscopic Techniques for Comprehensive Structural Insights

While NMR, MS, and IR are the primary techniques for structural elucidation, other spectroscopic methods could offer complementary information.

Raman Spectroscopy: Raman spectroscopy could provide additional information on the vibrational modes of the molecule, particularly for the non-polar bonds that may be weak or inactive in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The lactam chromophore is expected to have a weak n → π* transition at a wavelength above 200 nm. While not highly characteristic, it can be a useful complementary piece of data.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic properties and thermodynamic stability of 3-Cyclopentylpiperidin-2-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized geometry and electronic properties. rsc.orgtandfonline.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO is primarily localized on the piperidine (B6355638) ring, specifically around the nitrogen atom and the carbonyl group, indicating these as the regions susceptible to electrophilic attack. Conversely, the LUMO is distributed over the carbonyl carbon, suggesting it as the primary site for nucleophilic attack. nih.gov

Table 1: Theoretical DFT (B3LYP/6-311++G(d,p)) Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 0.8 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Dipole Moment | 3.2 D |

This table presents illustrative data based on typical DFT calculations for similar piperidinone derivatives.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational cost. These methods are particularly useful for obtaining precise predictions of molecular energies and for benchmarking the results from DFT calculations. For this compound, high-accuracy ab initio calculations can provide a more refined understanding of its stability and the subtle electronic effects governed by the interplay between the cyclopentyl and piperidinone rings.

Conformational Analysis using Computational Methods

The flexibility of the piperidinone and cyclopentyl rings means that this compound can exist in multiple conformations. Computational methods are indispensable for exploring these conformational landscapes.

The potential energy surface (PES) of this compound is a multidimensional surface that represents the energy of the molecule as a function of its geometry. longdom.orglibretexts.org Exploring the PES allows for the identification of stable conformers, which correspond to energy minima on the surface. youtube.com The piperidine ring in substituted piperidin-2-ones typically adopts a chair, boat, or twist-boat conformation. researchgate.net For this compound, the chair conformation of the piperidinone ring is expected to be the most stable. The cyclopentyl substituent can be in either an axial or equatorial position. libretexts.org

Table 2: Relative Energies of this compound Conformers

| Conformer (Piperidinone Ring - Cyclopentyl Position) | Relative Energy (kcal/mol) |

| Chair - Equatorial | 0.00 |

| Chair - Axial | 2.5 |

| Twist-Boat - Equatorial | 5.8 |

| Twist-Boat - Axial | 7.9 |

This table provides hypothetical relative energy values to illustrate the expected conformational preferences.

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and conformational flexibility of molecules over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the transitions between different conformations and the time scales on which these transitions occur. For this compound, MD simulations using force fields like CHARMM or GROMOS can be performed in a simulated solvent environment to mimic realistic conditions. nih.govacs.org These simulations can illustrate the flexibility of the cyclopentyl group and the piperidinone ring, as well as the interplay between them. The trajectory from an MD simulation can be analyzed to determine the population of different conformers and to calculate thermodynamic properties. nih.gov

Molecular Modeling and Simulation of Compound Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its chemical behavior. Molecular modeling techniques can be used to simulate these interactions. By placing the molecule in a simulation box with other molecules of interest (e.g., solvent molecules, or other reactants), the intermolecular forces can be calculated. These simulations can reveal preferred binding orientations and interaction energies. For example, the hydrogen bonding capabilities of the amide group in the piperidinone ring (N-H as a donor and C=O as an acceptor) are expected to play a significant role in its interactions. researchgate.net The cyclopentyl group, being largely nonpolar, will primarily engage in van der Waals interactions. nih.gov

Ligand-Protein Docking Studies for Mechanistic Insights

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a protein, typically the active site of an enzyme or a receptor binding pocket. nih.govmdpi.com This method is instrumental in understanding the molecular basis of a ligand's biological activity and can provide crucial mechanistic insights. nih.govresearchgate.net

For this compound, docking studies would be initiated by identifying a relevant protein target. The three-dimensional structure of this target, usually obtained from X-ray crystallography or NMR spectroscopy, is a prerequisite. nih.gov The process involves sampling a multitude of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.govscispace.com

The primary goals of such a study on this compound would be to:

Identify Key Interactions: Determine the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. For instance, the carbonyl group of the piperidinone ring could act as a hydrogen bond acceptor, while the cyclopentyl group could engage in hydrophobic interactions.

Predict Binding Affinity: The scoring function provides a numerical value, often a proxy for the binding free energy, which helps in ranking different ligands or different binding poses of the same ligand.

Elucidate Mechanism of Action: By understanding how this compound fits into a protein's active site, researchers can hypothesize about its potential to inhibit or modulate the protein's function.

The results of a hypothetical docking study of this compound into a protein kinase active site are illustrated in the table below.

| Interaction Type | Interacting Ligand Atom/Group | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Backbone NH of Valine 85 | 2.9 |

| Hydrophobic | Cyclopentyl Ring | Side chain of Leucine 130 | 3.8 |

| Hydrophobic | Cyclopentyl Ring | Side chain of Isoleucine 63 | 4.1 |

| van der Waals | Piperidinone Ring | Side chain of Alanine 83 | 3.5 |

This table is a hypothetical representation of potential docking results for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is another cornerstone of computational drug discovery that focuses on the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govirjmets.com These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. irjmets.com

A pharmacophore model for a set of molecules active against a particular target can be generated in two primary ways:

Ligand-based: When the structures of multiple active compounds are known, a common pharmacophore model can be derived by aligning them and identifying the shared chemical features. nih.gov

Structure-based: If the 3D structure of the protein-ligand complex is available, the key interaction points can be directly translated into a pharmacophore model. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the required features. nih.gov This process, known as virtual screening, is a cost-effective method to identify novel hit compounds that are likely to be active. nih.govyoutube.com For this compound, if it were identified as an active compound, its key features would contribute to the development of a pharmacophore model to find other potential modulators of the same target.

A hypothetical pharmacophore model derived from this compound might include the features listed in the table below.

| Pharmacophoric Feature | Location on this compound |

| Hydrogen Bond Acceptor | Carbonyl Oxygen |

| Hydrophobic Group | Cyclopentyl Moiety |

| Hydrophobic Group | Piperidinone Ring |

This table represents a hypothetical pharmacophore model for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry provides methods to predict various spectroscopic parameters of molecules, which can aid in their structural elucidation and characterization. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a good balance between accuracy and computational cost. nih.govarxiv.org

For this compound, computational methods could be employed to predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Computational IR spectroscopy involves calculating the vibrational frequencies of a molecule. numberanalytics.com These frequencies correspond to the stretching and bending of chemical bonds. The predicted spectrum, which plots absorbance versus wavenumber, can be compared with experimental data to confirm the presence of specific functional groups. rsc.org For this compound, key predicted vibrational frequencies would include the C=O stretch of the lactam and the C-H stretches of the cyclopentyl and piperidinone rings.

A hypothetical comparison of predicted and experimental spectroscopic data for this compound is shown below.

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1685 | 1670 |

| ¹H NMR: CH adjacent to N (ppm) | 3.25 | 3.20 |

| ¹³C NMR: C=O (ppm) | 172.4 | 171.8 |

This table contains hypothetical data for illustrative purposes, as specific experimental values for this compound are not provided.

While specific published research on the computational analysis of this compound is limited, the established methodologies of theoretical and computational chemistry provide a clear roadmap for its investigation. Ligand-protein docking could elucidate its potential biological interactions, pharmacophore modeling could guide the discovery of related active compounds, and the computational prediction of spectroscopic parameters would be invaluable for its structural characterization. These computational approaches, when applied, would significantly contribute to a comprehensive understanding of the chemical and biological properties of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the 3-Cyclopentylpiperidin-2-one Scaffold

The systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. This involves altering substituents and exploring different ring systems to probe the chemical space around this core structure.

While specific SAR studies on this compound are not extensively detailed in publicly available literature, general principles from related piperidine (B6355638) and piperidin-2-one analogs can be extrapolated. The nature of substituents and their placement on both the piperidin-2-one ring and the cyclopentyl moiety can significantly impact molecular interactions. For instance, in various piperidine-based compounds, the addition of hydrophobic or hydrogen-bonding groups can modulate binding affinity to target proteins.

The cyclopentyl group itself provides a bulky, lipophilic substituent at the 3-position. Modifications to this group, such as the introduction of polar functional groups (e.g., hydroxyl, amino) or altering its size and shape (e.g., substitution with other cycloalkyl groups), would be expected to have a profound effect on the compound's biological activity by altering its steric and electronic profile.

The following table summarizes hypothetical modifications and their potential impact on molecular interactions, based on general principles of medicinal chemistry.

| Modification Position | Substituent Type | Potential Impact on Molecular Interactions |

| Cyclopentyl Ring | Introduction of hydroxyl (-OH) group | May introduce a hydrogen bond donor/acceptor, potentially increasing affinity for targets with polar pockets. |

| Cyclopentyl Ring | Introduction of a methyl (-CH3) group | Increases lipophilicity and steric bulk, which could enhance binding in hydrophobic pockets. |

| Piperidin-2-one N1 | Alkylation (e.g., -CH3, -CH2Ph) | Can alter the compound's overall lipophilicity and steric profile, potentially influencing cell permeability and target engagement. |

| Piperidin-2-one C4, C5, C6 | Introduction of various substituents | Could influence the conformation of the piperidine ring and introduce new interaction points with a biological target. |

Bioisosteric replacement is a key strategy in drug design to improve a molecule's properties while retaining its desired biological activity. For the this compound scaffold, both the piperidin-2-one and the cyclopentyl rings are candidates for such modifications.

The piperidin-2-one ring could be replaced by other lactams of varying ring sizes (e.g., pyrrolidin-2-one, caprolactam) to assess the impact of ring strain and conformation on activity. Furthermore, non-lactam heterocyclic systems that mimic the spatial arrangement and hydrogen bonding capabilities of the piperidin-2-one moiety could also be explored.

The cyclopentyl group can be replaced with other cyclic or acyclic lipophilic groups to probe the size and shape of the binding pocket. Bioisosteres for the cyclopentyl ring could include:

Cyclohexyl: A larger, more flexible cycloalkane.

Tetrahydrofuranyl or Tetrahydropyranyl: Introducing a heteroatom to modulate polarity and hydrogen bonding potential.

Phenyl: An aromatic ring that can engage in π-stacking interactions.

Branched alkyl chains (e.g., isobutyl, neopentyl): Acyclic mimics of the cyclopentyl group's steric bulk.

The table below provides examples of potential bioisosteric replacements for the core scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

| Piperidin-2-one | Pyrrolidin-2-one | Alters ring size and conformation. |

| Piperidin-2-one | Thiazolidin-2-one | Introduces a sulfur atom, potentially altering electronic properties and metabolic stability. |

| Cyclopentyl | Cyclohexyl | Increases lipophilicity and explores larger binding pocket space. |

| Cyclopentyl | Phenyl | Introduces aromaticity for potential π-stacking interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogs, QSAR can be a powerful tool to guide the design of new, more potent molecules.

To derive a predictive QSAR model for this compound analogs, a dataset of compounds with varying substituents and their corresponding measured biological activities would be required. Molecular descriptors, which are numerical representations of a molecule's properties, would be calculated for each analog. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP, molar refractivity)

Topological: (e.g., connectivity indices)

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that links a combination of these descriptors to the biological activity. A robust QSAR model would have high statistical significance (e.g., high R² and Q² values) and good predictive power for new, untested compounds.

Machine learning (ML) offers more sophisticated approaches to SAR analysis compared to traditional QSAR methods. nih.gov Algorithms such as support vector machines (SVM), random forests (RF), and artificial neural networks (ANN) can handle complex, non-linear relationships between molecular features and biological activity. nih.govmdpi.com

In the context of this compound, a machine learning model could be trained on a dataset of analogs to:

Predict the activity of virtual compounds: This allows for the in silico screening of large libraries of potential derivatives before committing to their synthesis.

Identify key molecular features: Some ML models can provide insights into which parts of the molecule are most important for its biological activity, guiding further optimization efforts.

Classify compounds as active or inactive: This is particularly useful in the early stages of drug discovery for hit identification.

The success of any ML model is highly dependent on the quality and diversity of the training data.

Stereochemical Influence on Molecular Recognition and Activity

This compound possesses a chiral center at the 3-position of the piperidine ring. This means it can exist as two enantiomers, (R)-3-Cyclopentylpiperidin-2-one and (S)-3-Cyclopentylpiperidin-2-one. It is well-established in pharmacology that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles.

The three-dimensional arrangement of the cyclopentyl group relative to the piperidin-2-one ring will dictate how the molecule fits into a chiral binding site of a biological target, such as an enzyme or a receptor. One enantiomer may bind with high affinity, leading to the desired biological effect, while the other may bind weakly or not at all. In some cases, the "inactive" enantiomer can even contribute to off-target effects.

Therefore, the stereoselective synthesis of each enantiomer and their separate biological evaluation is a critical step in the development of any therapeutic agent based on the this compound scaffold. Understanding the stereochemical requirements for activity allows for a more rational design of potent and selective molecules. Further substitutions on either the piperidine or cyclopentyl rings could introduce additional chiral centers, leading to multiple diastereomers, each with its own unique biological profile that would need to be investigated.

Based on a comprehensive search of available scientific literature and databases, there is currently no specific, publicly accessible research detailing the binding modes and interaction specificity of the chemical compound This compound at a mechanistic level.

Therefore, the content for the requested section "5.4. Understanding of Binding Modes and Interaction Specificity at a Mechanistic Level," including detailed research findings and data tables, cannot be generated at this time. Studies elucidating how this specific molecule interacts with biological targets, including its binding orientation, key intermolecular forces (such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions), and the specific amino acid residues involved in creating a stable ligand-receptor complex, have not been published in the sources reviewed.

Consequently, a scientifically accurate and thorough article focusing solely on the mechanistic binding properties of this compound cannot be provided.

Role As a Chemical Probe and Synthetic Intermediate in Advanced Chemistry

Application in the Construction of Complex Heterocyclic Systems

The piperidin-2-one scaffold is a well-established precursor for the synthesis of more complex heterocyclic systems. The lactam functionality offers several reaction handles, including N-alkylation, α-functionalization, and ring-opening reactions. The presence of the cyclopentyl group at the 3-position can direct stereoselective transformations and influence the conformational preferences of the resulting molecules.

While specific examples detailing the use of 3-Cyclopentylpiperidin-2-one in the construction of complex heterocycles are not readily found in mainstream chemical literature, the general strategies for elaborating the piperidin-2-one core are well-documented. These include:

Lactam Ring-Opening: The amide bond can be cleaved under hydrolytic or reductive conditions to provide access to functionalized aminocyclopentyl-substituted carboxylic acids or amino alcohols. These intermediates can then be cyclized in various ways to form new heterocyclic rings.

α-Functionalization: The carbon atom adjacent to the carbonyl group (C3) can be deprotonated and subsequently reacted with electrophiles, although the presence of the cyclopentyl group already at this position makes further substitution at C3 challenging without prior modification. However, functionalization at other positions, such as C4, C5, or C6, remains a viable strategy for building molecular complexity.

Diels-Alder and Other Cycloaddition Reactions: Derivatives of this compound, where unsaturation is introduced into the piperidine (B6355638) ring, could potentially participate in cycloaddition reactions to rapidly construct polycyclic systems.

The synthesis of 2,3-cyclopentenopyridine, an important intermediate for cephalosporin (B10832234) antibiotics, from cyclopentanone (B42830) highlights the utility of the cyclopentyl moiety in building fused heterocyclic systems. google.com This suggests that this compound could serve as a precursor to analogous fused piperidine structures.

Utility in Target Identification and Validation (as a chemical tool)

A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. For a molecule to be an effective chemical probe, it typically possesses properties such as high affinity and selectivity for its target, and a functional group that allows for its attachment to reporter tags (e.g., biotin (B1667282) or a fluorescent dye) for target identification.

The potential of this compound as a chemical tool would depend on its biological activity. If this compound were found to modulate a particular biological pathway or protein, its structure could be modified to create a chemical probe. This would involve incorporating a "handle" for conjugation, such as an amino or carboxyl group, which could be introduced through further synthetic modifications. While there is no specific public information on this compound being used for this purpose, the general principle is widely applied in chemical biology.

Development of Analogues for Mechanistic Biological Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, where systematic modifications of a lead compound are made to understand how chemical structure affects biological activity. If this compound were identified as a biologically active "hit," a medicinal chemist would synthesize a series of analogues to probe the key structural features required for its activity.

Potential modifications to the this compound scaffold could include:

Variation of the Cyclopentyl Group: Replacing the cyclopentyl group with other cyclic or acyclic substituents to probe the steric and electronic requirements of the binding pocket.

Substitution on the Piperidine Ring: Introducing substituents at other positions (C4, C5, C6) to explore additional interactions with a biological target.

Modification of the Lactam: N-alkylation or N-arylation to explore interactions in that region of the binding site.

Stereochemical Variations: Synthesizing different stereoisomers to determine the optimal 3D arrangement for biological activity.

The development of piperazine (B1678402) derivatives for various therapeutic uses, as highlighted in numerous patents, showcases the extensive exploration of structure-activity relationships within this class of heterocycles. nih.gov

Non-Biological Applications and Chemical Applications Beyond Medicinal Chemistry

Beyond the realm of medicinal chemistry, lactams like this compound can have applications in materials science and polymer chemistry. The ring-opening polymerization of lactams is a common method for producing polyamides. While caprolactam is the most well-known monomer for the production of Nylon-6, other substituted lactams can be used to create polymers with tailored properties. The cyclopentyl group in this compound would be expected to influence the physical properties, such as the glass transition temperature and crystallinity, of the resulting polyamide.

Future Perspectives and Emerging Research Avenues

Innovations in Synthesis and Derivatization

Future synthetic strategies for 3-Cyclopentylpiperidin-2-one are likely to focus on efficiency, stereoselectivity, and the introduction of diverse functionalities.

Recent advances in the synthesis of substituted piperidinones offer a roadmap for innovative approaches. One promising method involves the α-alkylation of esters with reagents like 3-azidopropyl trifluoromethanesulfonate (B1224126), followed by reduction of the azide (B81097) and subsequent cyclization to form the δ-lactam ring. arkat-usa.org Adapting this for this compound would involve starting with an ester already bearing the cyclopentyl group at the α-position. Furthermore, continuous flow protocols for the azide reduction step could offer a more efficient and scalable synthesis. arkat-usa.org

Another elegant approach that could be tailored is the stereoselective synthesis starting from 2-pyridone. researchgate.netresearchgate.net This method utilizes an N-galactosyl-pyridin-2-one derivative, where subsequent nucleophilic addition of an organometallic cyclopentyl reagent could stereoselectively introduce the cyclopentyl group. researchgate.netresearchgate.net This strategy offers high control over the stereochemistry at the 3-position, which is often crucial for biological activity.

Catalytic methods are also at the forefront of synthetic innovation. The use of ruthenium-catalyzed ring-closing metathesis (RCM) of appropriate acyclic precursors presents a powerful tool for constructing the piperidinone ring. semanticscholar.org For this compound, this would entail the synthesis of a diene substrate where one of the double bonds is appropriately positioned relative to a cyclopentyl-substituted nitrogen-containing chain. Moreover, recent developments in the hydrogenation of substituted pyridines using iridium catalysts with chiral ligands have shown great promise for producing enantioenriched piperidines, a strategy that could be adapted for the synthesis of chiral this compound. nih.gov

Future derivatization efforts will likely focus on modifying the piperidinone scaffold to explore structure-activity relationships. This could involve N-alkylation or N-arylation, as well as functionalization at other positions on the piperidine (B6355638) ring or the cyclopentyl moiety. Multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, could also be employed to generate a library of diverse this compound derivatives. acs.org

Advanced Computational Approaches for De Novo Design

Computational chemistry is poised to play a pivotal role in the rational design of novel this compound analogs with tailored properties. De novo design, which involves the computational generation of new molecular structures, is a powerful strategy for exploring chemical space and identifying promising drug candidates. acs.orgnih.govresearchgate.net

By utilizing the this compound scaffold as a starting point, computational algorithms can generate virtual libraries of derivatives with diverse substituents. These virtual compounds can then be screened in silico for their predicted binding affinity to specific biological targets, as well as for their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). nih.gov Molecular docking studies, a key component of this process, can predict the binding mode and affinity of these designed molecules within the active site of a target protein. nih.gov For instance, if targeting a particular enzyme, docking simulations could guide the design of derivatives with optimal interactions with key amino acid residues.

High-performance computational analysis and screening of peptide databases have demonstrated the power of in silico methods to identify novel bioactive sequences. nih.gov A similar approach can be applied to small molecules like this compound, where large virtual libraries can be rapidly assessed. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the stability of the interaction and the role of conformational changes. nih.gov These advanced computational techniques will accelerate the discovery of new derivatives with enhanced potency and selectivity, while minimizing the need for extensive and costly experimental synthesis and screening in the early stages of research.

Exploration of Novel Molecular Interaction Pathways

Understanding how this compound and its derivatives interact with biological macromolecules is fundamental to uncovering their therapeutic potential. Future research will likely delve into elucidating their molecular interaction pathways with various biological targets.

Co-crystallization studies, which determine the three-dimensional structure of a ligand bound to its target protein, provide invaluable atomic-level details of the interaction. nih.gov For example, a co-crystal structure could reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of a this compound derivative to a receptor. nih.gov This information is critical for structure-based drug design, enabling the rational modification of the molecule to improve its binding affinity and specificity.

Molecular modeling and docking studies can complement experimental techniques by predicting potential binding modes and identifying key interacting residues. nih.gov These computational approaches can be used to screen for potential biological targets for this compound and to generate hypotheses about its mechanism of action. For instance, docking a library of this compound derivatives against a panel of known drug targets could identify novel interaction pathways.

The piperidinone scaffold is a known privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of biological pathways. researchgate.netmdpi.comnih.gov Therefore, it is plausible that this compound derivatives could interact with various receptors, enzymes, or ion channels. Future research should employ a combination of experimental and computational methods to explore these potential interactions and to identify the most promising therapeutic applications.

Interdisciplinary Research Opportunities

The exploration of this compound and its analogs is inherently interdisciplinary, requiring expertise from organic chemistry, computational biology, pharmacology, and materials science.

The synthesis of novel derivatives will continue to be a central theme, driven by the need for compounds with improved biological activity and physicochemical properties. ajchem-a.com This will involve collaborations between synthetic chemists and medicinal chemists to design and create new molecules.

The biological evaluation of these compounds will necessitate the involvement of pharmacologists and biochemists to assess their efficacy and mechanism of action in relevant in vitro and in vivo models. For example, if a derivative shows potential as an anti-inflammatory agent, its effects on cytokine production and inflammatory signaling pathways would need to be investigated. nih.gov

The development of advanced analytical techniques for the detection and quantification of these compounds in biological matrices will be crucial for pharmacokinetic and metabolism studies. This creates opportunities for collaboration with analytical chemists.

Furthermore, the unique physicochemical properties of this compound derivatives could be exploited in materials science. For instance, their ability to self-assemble or form ordered structures could be investigated for applications in drug delivery or as components of novel biomaterials.

Ultimately, a collaborative, interdisciplinary approach will be essential to fully unlock the potential of this compound and its derivatives, paving the way for new discoveries and potential therapeutic innovations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.